molecular formula C71H110O36 B13737034 Squarroside A

Squarroside A

Cat. No.: B13737034
M. Wt: 1539.6 g/mol
InChI Key: HXYTVNHXQDFALL-SHHZJLSQSA-N
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Description

Squarroside A is a bioactive triterpene saponin first isolated from the roots of Acanthophyllum squarrosum (Caryophyllaceae family) . Its structure, determined via 2D NMR and FAB-MS, comprises a gypsogenin aglycone substituted with a trisaccharide chain at C-3 (3-O-β-D-galactopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucuronopyranosyl) and a tetrasaccharide chain at C-28 (28-O-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→2)-[α-L-arabinofuranosyl-(1→3)]-β-D-4-O-acetylfucopyranoside) . It has a molecular weight of 1539.63 (C₇₁H₁₁₀O₃₆) and exhibits concentration-dependent immunomodulatory activity: immunosuppressive at high doses (>50 µM) and immunostimulatory at low doses (1–10 µM) in lymphocyte transformation assays .

Properties

Molecular Formula

C71H110O36

Molecular Weight

1539.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aS,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C71H110O36/c1-26-50(101-58-44(84)38(78)31(76)23-93-58)43(83)48(88)60(95-26)106-56-54(104-61-46(86)41(81)34(22-73)99-61)51(97-28(3)75)27(2)96-63(56)107-65(92)71-18-16-66(4,5)20-30(71)29-10-11-36-67(6)14-13-37(68(7,25-74)35(67)12-15-70(36,9)69(29,8)17-19-71)100-64-55(105-62-47(87)42(82)40(80)33(21-72)98-62)52(49(89)53(103-64)57(90)91)102-59-45(85)39(79)32(77)24-94-59/h10,25-27,30-56,58-64,72-73,76-89H,11-24H2,1-9H3,(H,90,91)/t26-,27+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52-,53-,54-,55+,56+,58-,59-,60-,61-,62-,63-,64+,67-,68-,69+,70+,71-/m0/s1

InChI Key

HXYTVNHXQDFALL-SHHZJLSQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@H]7[C@@]6(CC[C@@H]([C@@]7(C)C=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)C)OC(=O)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C=O)OC8C(C(C(C(O8)C(=O)O)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)OC(=O)C)OC1C(C(C(O1)CO)O)O)O)O)OC1C(C(C(CO1)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Squarroside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones and carboxylic acids .

Comparison with Similar Compounds

Research Implications and Limitations

Analytical Challenges :

  • Structural elucidation of saponins requires advanced techniques (e.g., HMBC for sugar linkage confirmation ). This compound’s size (MW > 1500) complicates crystallization, necessitating NMR-heavy approaches .
  • Epimeric pairs (e.g., Squarrosides B3/B4) are chromatographically inseparable, requiring enzymatic or chiral resolution .

Cycloartane saponins (e.g., Squarroside A1) are understudied but may exhibit unique bioactivity due to their rigid aglycone .

Future Directions: Comparative pharmacokinetic studies (e.g., acetylated vs. non-acetylated saponins). Targeted synthesis of this compound derivatives to optimize immunomodulatory profiles.

Tables of Key Data

Table 1: Structural Comparison of this compound and Analogues

Feature This compound Squarroside B4 Squarroside III Squarroside A1
Aglycone Type Gypsogenin Cycloartane Oleanolic acid Cycloartane
Sugar Units 7 1 5 1
C-21 Configuration N/A 21R/S N/A 21R
Bioactivity Immunomodulatory Unknown Cytotoxic (inferred) Unknown

Table 2: Spectroscopic Techniques Used

Compound NMR (¹H/¹³C) FAB-MS Enzymatic Hydrolysis X-ray Diffraction
This compound Yes Yes No No
Squarroside B4 Yes Yes Yes No
Squarroside III Yes Yes Yes No

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?

  • Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. Report 95% confidence intervals and assess goodness-of-fit (R² > 0.95) .

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